

An In-depth Technical Guide to N6-Carboxymethyl-ATP and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

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Executive Summary

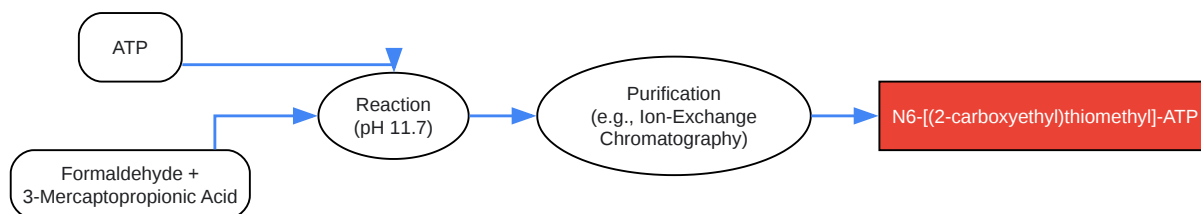
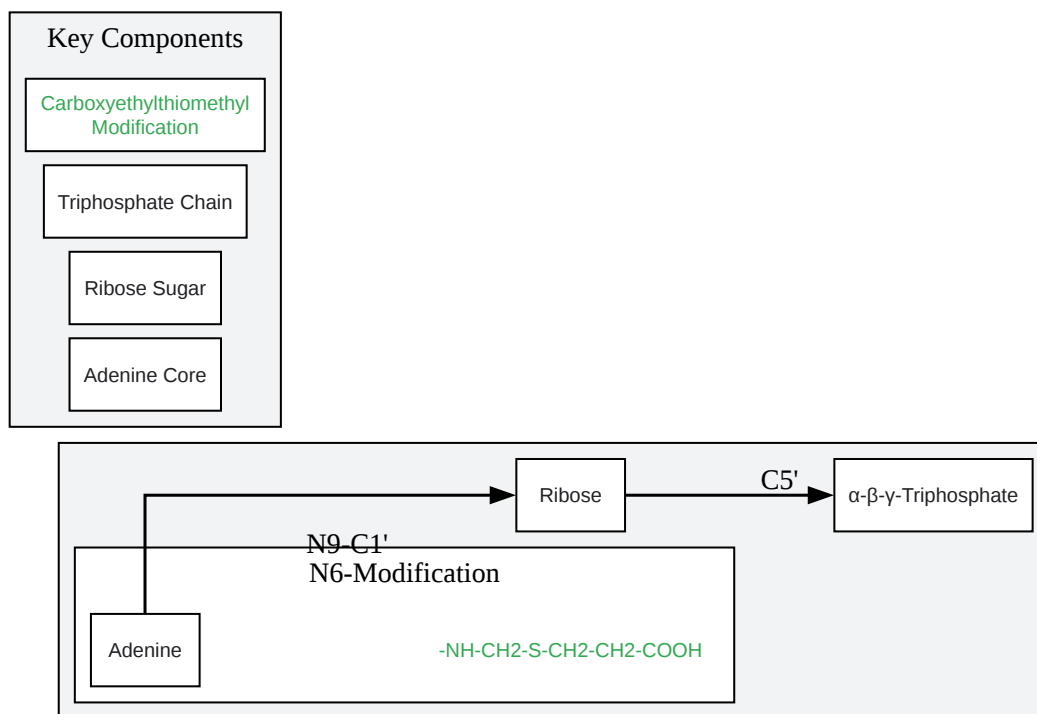
This technical guide provides a comprehensive overview of N6-modified ATP analogs featuring a carboxyl group, with a primary focus on the well-characterized molecule, N6-[(2-carboxyethyl)thiomethyl]-ATP. While the precise molecule "**N6-Carboxymethyl-ATP**" is not prominently described in the scientific literature, this guide addresses the user's core interest in ATP derivatives functionalized with a carboxyl moiety at the N6 position. This document details the chemical structure, synthesis, and biological activity of N6-[(2-carboxyethyl)thiomethyl]-ATP, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and drug development.

Introduction

Adenosine-5'-triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism, signal transduction, and nucleic acid synthesis. The modification of ATP at the N6 position of the adenine ring offers a powerful strategy to create chemical probes, modulate biological activity, and develop novel therapeutic agents. The introduction of a carboxyl group, in particular, provides a handle for further chemical conjugation, alters the molecule's charge and binding properties, and can serve as a key feature for molecular recognition by target proteins. This guide focuses on N6-[(2-carboxyethyl)thiomethyl]-ATP, a representative N6-carboxy-functionalized ATP analog.

Chemical Structure of N6-[(2-carboxyethyl)thiomethyl]-ATP

The fundamental structure of N6-[(2-carboxyethyl)thiomethyl]-ATP consists of an adenine nucleotide with a (2-carboxyethyl)thiomethyl group attached to the exocyclic N6 amine. This modification introduces a flexible linker with a terminal carboxylic acid.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com